N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the reaction of 2-chloro-1,3-oxazole with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, followed by nucleophilic substitution with the oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole share structural similarities.
Chloro-substituted Amides: Compounds such as N-(2-chlorophenyl)acetamide and N-(2-chloroethyl)acetamide.
Uniqueness: N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to the presence of both the oxazole ring and the chloro group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2-chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-6(11)9-3-5-4-12-7(8)10-5/h2,4H,1,3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJGPJGOFAHULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.